molecular formula C10H17NO B1249545 CID 11579186 CAS No. 872598-44-2

CID 11579186

Cat. No.: B1249545
CAS No.: 872598-44-2
M. Wt: 167.25 g/mol
InChI Key: ORWXHNXGXZJPKA-UHFFFAOYSA-N
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Description

CID 11579186: is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Biochemical Analysis

Biochemical Properties

1-Methyl-2-azaadamantane-N-oxyl plays a significant role in biochemical reactions, particularly in the oxidation of alcohols. It interacts with a variety of enzymes and proteins, facilitating the conversion of alcohols to carbonyl compounds. The compound’s interaction with alcohol dehydrogenases and oxidases is crucial, as it enhances the catalytic activity of these enzymes, leading to efficient oxidation processes . The nitroxyl radical of 1-Methyl-2-azaadamantane-N-oxyl is responsible for its high reactivity, enabling it to act as a potent catalyst in these biochemical reactions .

Cellular Effects

1-Methyl-2-azaadamantane-N-oxyl influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate oxidative stress responses in cells by enhancing the activity of antioxidant enzymes. This modulation can lead to changes in gene expression profiles, particularly those related to oxidative stress and metabolic pathways . Additionally, 1-Methyl-2-azaadamantane-N-oxyl affects cellular metabolism by altering the flux of metabolic intermediates, thereby impacting overall cellular function .

Molecular Mechanism

The molecular mechanism of 1-Methyl-2-azaadamantane-N-oxyl involves its interaction with biomolecules through its nitroxyl radical. This interaction leads to the oxidation of substrates, primarily alcohols, by abstracting hydrogen atoms. The compound can also inhibit or activate specific enzymes, depending on the context of the reaction. For instance, it can inhibit alcohol dehydrogenase activity by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . These interactions result in changes in gene expression and cellular responses to oxidative stress.

Preparation Methods

The preparation of CID 11579186 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve high purity and yield. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

CID 11579186 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 11579186 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology, it is studied for its potential effects on cellular processes. In medicine, it is being investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of specialized materials and chemicals .

Comparison with Similar Compounds

CID 11579186 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and properties. this compound may exhibit distinct characteristics that make it more suitable for certain applications. Some similar compounds include CID 2632, CID 6540461, CID 5362065, and CID 5479530 .

Properties

IUPAC Name

2-hydroxy-1-methyl-2-azatricyclo[3.3.1.13,7]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-10-5-7-2-8(6-10)4-9(3-7)11(10)12/h7-9,12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWXHNXGXZJPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)CC(C3)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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